molecular formula C13H10O4 B11878190 2-(1-Naphthyl)malonic acid CAS No. 6341-57-7

2-(1-Naphthyl)malonic acid

Katalognummer: B11878190
CAS-Nummer: 6341-57-7
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: MTWVMHFXOXGTCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Naphthyl)malonic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 1-naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)malonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a base such as sodium ethoxide, followed by the alkylation with 1-bromonaphthalene. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of malonic ester synthesis can be scaled up for larger production if needed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Naphthyl)malonic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene derivatives.

    Reduction: Reduction reactions can yield different naphthyl-substituted products.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthyl-substituted alkanes.

Wissenschaftliche Forschungsanwendungen

2-(1-Naphthyl)malonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Naphthyl)malonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and naphthyl groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malonic acid: The parent compound, which lacks the naphthyl group.

    2-Methylmalonic acid: A derivative with a methyl group instead of a naphthyl group.

    2-Phenylmalonic acid: A derivative with a phenyl group.

Uniqueness

2-(1-Naphthyl)malonic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

6341-57-7

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-naphthalen-1-ylpropanedioic acid

InChI

InChI=1S/C13H10O4/c14-12(15)11(13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)(H,16,17)

InChI-Schlüssel

MTWVMHFXOXGTCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.